2-{2-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
2-{2-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Furan and Thiophene Rings: The furan and thiophene rings can be introduced through nucleophilic substitution reactions.
Formation of the Isoindole-1,3(2H)-dione Core: This can be achieved through a condensation reaction involving phthalic anhydride and appropriate amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions can occur at the triazole ring and the isoindole-1,3(2H)-dione core.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazole ring may yield dihydrotriazoles.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology and Medicine
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets such as enzymes and receptors.
Biochemical Research: It can be used as a probe to study biochemical pathways and mechanisms.
Industry
Materials Science: The compound’s unique structure may impart desirable properties to materials, such as conductivity or fluorescence, making it useful in the development of advanced materials.
Mechanism of Action
The mechanism by which 2-{2-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the furan and thiophene rings can engage in π-π stacking and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-{2-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione: This compound is unique due to the presence of both furan and thiophene rings, which are less common in similar compounds.
3-(2-furyl)-5-(2-thienylmethylamino)-1H-1,2,4-triazole: Lacks the isoindole-1,3(2H)-dione core.
2-(2-{3-(2-furyl)-5-[(2-thienylmethyl)amino]-1H-1,2,4-triazol-1-yl}-2-oxoethyl)-1H-isoindole: Lacks the dione functionality.
Uniqueness
The combination of the triazole, furan, and thiophene rings with the isoindole-1,3(2H)-dione core makes this compound unique
Properties
IUPAC Name |
2-[2-[3-(furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-2-oxoethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O4S/c27-17(12-25-19(28)14-6-1-2-7-15(14)20(25)29)26-21(22-11-13-5-4-10-31-13)23-18(24-26)16-8-3-9-30-16/h1-10H,11-12H2,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACQJBHUMYJIGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)N3C(=NC(=N3)C4=CC=CO4)NCC5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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